molecular formula C17H22N4O2 B2384299 (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034555-41-2

(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2384299
CAS No.: 2034555-41-2
M. Wt: 314.389
InChI Key: MBRBLYRDLMRYIE-UHFFFAOYSA-N
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Description

(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and a methanone group linking it to a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-ethoxypyridine precursor, which is then reacted with a suitable methanone derivative. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the 1-methyl-1H-pyrazol-3-yl group via a coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The reaction conditions are optimized to minimize waste and maximize yield, making the process environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxypyridin-3-yl)(4-(1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (2-methoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-imidazol-3-yl)piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is unique due to the presence of both the ethoxy group on the pyridine ring and the 1-methyl-1H-pyrazol-3-yl group on the piperidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-23-16-14(5-4-9-18-16)17(22)21-11-6-13(7-12-21)15-8-10-20(2)19-15/h4-5,8-10,13H,3,6-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBLYRDLMRYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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